
2,3,4,5-Tetrahydro-8-hydroxy-4-oxo-1H-3-benzazepine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4,5-Tetrahydro-8-hydroxy-4-oxo-1H-3-benzazepine-2-carboxylic acid is a complex organic compound that belongs to the class of benzazepines Benzazepines are known for their diverse biological activities and are often studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrahydro-8-hydroxy-4-oxo-1H-3-benzazepine-2-carboxylic acid typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the Fischer indole synthesis can be adapted to create the benzazepine core by reacting cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield. Specific details on industrial production methods are proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
2,3,4,5-Tetrahydro-8-hydroxy-4-oxo-1H-3-benzazepine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction could produce different benzazepine analogs .
科学的研究の応用
2,3,4,5-Tetrahydro-8-hydroxy-4-oxo-1H-3-benzazepine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific diseases.
Industry: It can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2,3,4,5-Tetrahydro-8-hydroxy-4-oxo-1H-3-benzazepine-2-carboxylic acid involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
Similar compounds include other benzazepine derivatives and related heterocyclic compounds such as quinolines and indoles. These compounds share structural similarities and often exhibit comparable biological activities.
Uniqueness
Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound for research and development .
特性
CAS番号 |
17639-47-3 |
|---|---|
分子式 |
C11H11NO4 |
分子量 |
221.21 g/mol |
IUPAC名 |
8-hydroxy-4-oxo-1,2,3,5-tetrahydro-3-benzazepine-2-carboxylic acid |
InChI |
InChI=1S/C11H11NO4/c13-8-2-1-6-5-10(14)12-9(11(15)16)4-7(6)3-8/h1-3,9,13H,4-5H2,(H,12,14)(H,15,16) |
InChIキー |
KBRQSCACMYCTHY-UHFFFAOYSA-N |
SMILES |
C1C(NC(=O)CC2=C1C=C(C=C2)O)C(=O)O |
正規SMILES |
C1C(NC(=O)CC2=C1C=C(C=C2)O)C(=O)O |
同義語 |
2,3,4,5-Tetrahydro-8-hydroxy-4-oxo-1H-3-benzazepine-2-carboxylic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



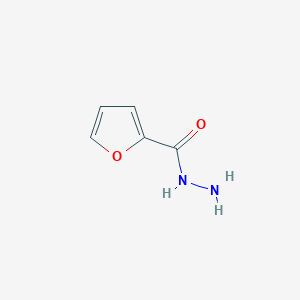
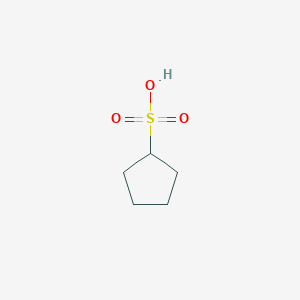


![N-[(Z)-ethylideneamino]-N-propan-2-ylpropan-2-amine](/img/structure/B108501.png)

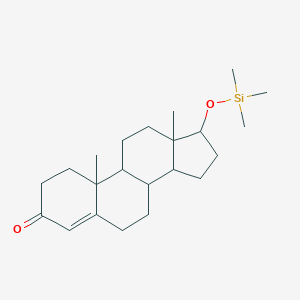


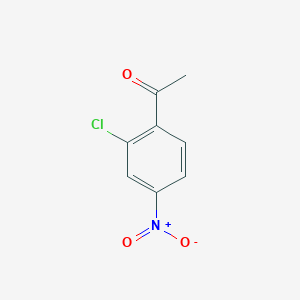
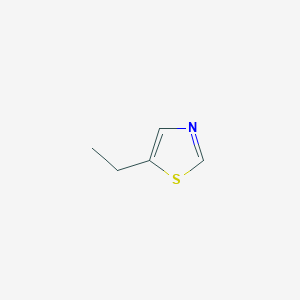

![6,7-Dihydro-5H-cyclopenta[b]pyridine](/img/structure/B108516.png)
